molecular formula C25H26N2O8 B15007800 N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide

N'-{(E)-[4-(beta-D-glucopyranosyloxy)phenyl]methylidene}-2-(naphthalen-1-yloxy)acetohydrazide

Cat. No.: B15007800
M. Wt: 482.5 g/mol
InChI Key: BILFSMAQMOVDQT-OKTMBUEISA-N
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Description

2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a naphthalene moiety linked to an acetohydrazide group through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the following steps:

    Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form naphthalen-1-yloxy halide.

    Condensation Reaction: The naphthalen-1-yloxy halide is then reacted with acetohydrazide in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding naphthoquinones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of multiple hydroxyl groups allows for hydrogen bonding interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Naphthalen-1-yloxypropane-1,2-diol: Similar in structure but differs in the functional groups attached to the naphthalene ring.

    Sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate: Contains a sulfonate group instead of the acetohydrazide moiety.

Uniqueness

2-(NAPHTHALEN-1-YLOXY)-N’-[(E)-(4-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}PHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of a naphthalene ring with an acetohydrazide group and multiple hydroxyl groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H26N2O8

Molecular Weight

482.5 g/mol

IUPAC Name

2-naphthalen-1-yloxy-N-[(E)-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H26N2O8/c28-13-20-22(30)23(31)24(32)25(35-20)34-17-10-8-15(9-11-17)12-26-27-21(29)14-33-19-7-3-5-16-4-1-2-6-18(16)19/h1-12,20,22-25,28,30-32H,13-14H2,(H,27,29)/b26-12+/t20-,22-,23+,24-,25-/m1/s1

InChI Key

BILFSMAQMOVDQT-OKTMBUEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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